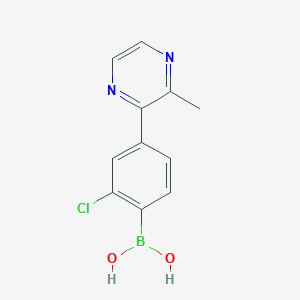

(2-Chlor-4-(3-Methylpyrazin-2-yl)phenyl)boronsäure

Übersicht

Beschreibung

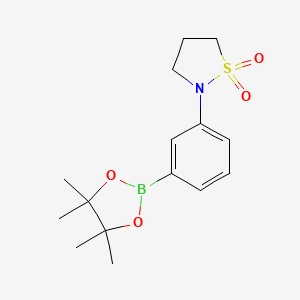

(2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a methylpyrazinyl group. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

Anwendungen in der Sensorik

Boronsäuren: sind bekannt für ihre Fähigkeit, mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen zu interagieren. Diese Wechselwirkung ist entscheidend für verschiedene sensorische Anwendungen, die entweder homogene Assays oder heterogene Detektionen umfassen können. Die Detektion kann an der Grenzfläche des Sensormaterials oder innerhalb der Gesamtprobe erfolgen .

Biologische Markierung

Die Wechselwirkung der Verbindung mit Diolen ermöglicht auch ihre Verwendung in der biologischen Markierung. Diese Anwendung ist wichtig für die Verfolgung und Beobachtung biologischer Prozesse und liefert Einblicke in zelluläre Funktionen und molekulare Dynamik .

Proteinmanipulation und -modifikation

Forscher nutzen Boronsäuren für die Proteinmanipulation und -modifikation. Dies ist besonders nützlich bei der Untersuchung von Proteinstrukturen, -funktionen und -interaktionen, die grundlegende Aspekte der Proteomik und Enzymologie darstellen .

Trennungstechnologien

Im Bereich der Trennungstechnologien können Boronsäuren für die selektive Bindung und Trennung von Glykoproteinen und anderen diolhaltigen Biomolekülen eingesetzt werden. Dies ist entscheidend für die Reinigung von Proteinen und anderen Verbindungen in der biochemischen Forschung .

Entwicklung von Therapeutika

Die einzigartigen Eigenschaften von Boronsäuren, einschließlich ihrer Wechselwirkung mit Diolen, machen sie zu geeigneten Kandidaten für die Entwicklung von Therapeutika. Sie können so konzipiert werden, dass sie in biologische Pfade eingreifen, was möglicherweise zu neuen Behandlungen für verschiedene Krankheiten führt .

Elektrophorese von glykierten Molekülen

Boronsäuren werden in der Elektrophorese zur Trennung glykierter Moleküle verwendet, die bei der Diagnose und Überwachung von Diabetes wichtig sind. Diese Anwendung nutzt die spezifische Bindung an Zucker .

Analytische Methoden

Boronsäuren können in Mikropartikel und Polymere für analytische Methoden integriert werden. Diese Materialien können in Sensoren und Assays verwendet werden, um verschiedene biologische und chemische Substanzen zu detektieren .

Kontrollierte Freisetzungssysteme

In der pharmazeutischen Forschung sind Boronsäuren Teil kontrollierter Freisetzungssysteme, wie sie beispielsweise für die Insulinabgabe verwendet werden. Ihre Fähigkeit, auf Veränderungen des Glukosespiegels zu reagieren, macht sie ideal für solche Anwendungen .

Wirkmechanismus

Target of Action

Boronic acids and their esters are often used in the design of new drugs and drug delivery devices .

Mode of Action

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water .

Result of Action

The result of the action of (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant .

Action Environment

The action of (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid is influenced by environmental factors such as pH. The rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid typically involves the following steps:

Halogenation: The starting material, 2-chloro-4-bromophenyl, undergoes halogenation to introduce the chloro group.

Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 3-methylpyrazine using a palladium catalyst.

Industrial Production Methods

Industrial production of (2-Chloro-4-(3-methylpyrazin-2-yl)

Eigenschaften

IUPAC Name |

[2-chloro-4-(3-methylpyrazin-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BClN2O2/c1-7-11(15-5-4-14-7)8-2-3-9(12(16)17)10(13)6-8/h2-6,16-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWZGWMEBPSTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2=NC=CN=C2C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

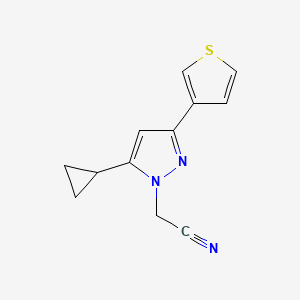

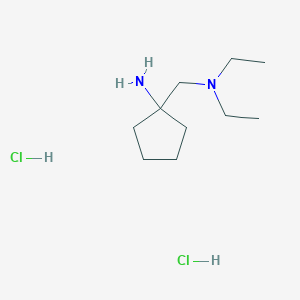

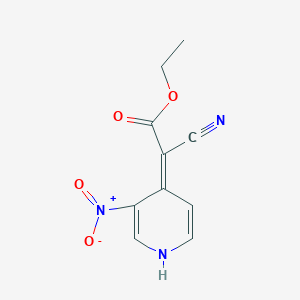

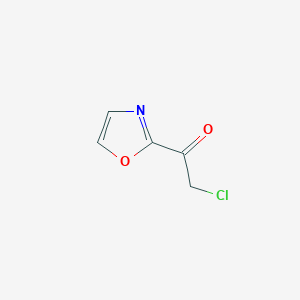

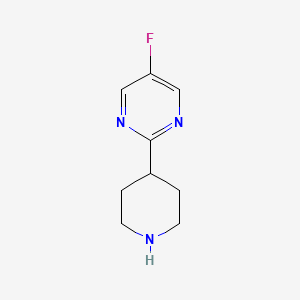

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.